Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2,5-dichlorophenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S2/c1-3-20-13(19)9-7-17-14(21-2)18-12(9)22-11-6-8(15)4-5-10(11)16/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDMKUOHAGORJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=C(C=CC(=C2)Cl)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS Number: 339019-47-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological activity, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 375.30 g/mol. The compound features a pyrimidine core with sulfanyl and methylsulfanyl substituents, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorophenyl sulfide with ethyl 2-methylthio-4-pyrimidinecarboxylate under controlled conditions. The resulting product is purified through crystallization or chromatography techniques.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains using the well diffusion method, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, indicating the concentration at which the compound inhibits visible growth.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has shown potential anti-inflammatory activity. A study involving a carrageenan-induced paw edema model in rats demonstrated significant reduction in inflammation when treated with the compound compared to controls.
Case Studies
- Antimicrobial Efficacy : A study published in World Scientific News reported that the compound was synthesized and tested for antimicrobial activity. The results indicated strong inhibition against both bacterial strains and fungi, supporting its use as a potential therapeutic agent against infections .
- Anti-inflammatory Properties : In an experimental model assessing inflammatory response, the compound significantly reduced edema formation, suggesting mechanisms that may involve inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
The table below compares substituents at key positions (2, 4, and 5) of the pyrimidine core:
Key Observations :
- Halogen Effects: The dichloro substitution (2,5-Cl₂) in the target compound increases molecular weight and lipophilicity compared to mono-Cl or Br analogs. Halogens influence electronic effects (electron-withdrawing) and may enhance binding to hydrophobic pockets in biological targets.
- Aromatic vs. Aliphatic Substituents : Replacing dichlorophenyl with phenyl or methylphenyl (CAS 1803598-76-6) reduces electronegativity and may improve solubility but decrease target affinity .
Functional Group Modifications
Amino and Amide Derivatives
- Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 478065-04-2): Introduces a chlorobenzoyl-amino-phenoxy group at position 3. Molecular Formula: C₂₁H₁₈ClN₃O₄S Molecular Weight: 455.90 g/mol .
- Ethyl 4-((2-[(4-fluorobenzoyl)amino]phenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 478079-36-6): Features a fluorobenzamido group, increasing polarity and metabolic stability. Molecular Formula: C₂₁H₁₈FN₃O₃S₂ Molecular Weight: 443.51 g/mol .
Comparison :
- Amide/amino derivatives exhibit higher molecular weights and modified solubility profiles compared to the target compound. Fluorine incorporation (CAS 478079-36-6) may improve bioavailability via reduced CYP450 metabolism .
Heterocyclic and Thioether Variations
- Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate (CAS 1457983-64-0): Substituents: Methyl at position 4, phenoxyphenyl amino at position 5. Molecular Formula: C₂₁H₂₁N₃O₃S Molecular Weight: 395.47 g/mol .
Comparison :
- The target compound lacks a 6-substituent, suggesting simpler synthesis but fewer opportunities for target engagement.
Preparation Methods
Preparation of Ethyl 2,4-Dichloro-5-pyrimidinecarboxylate
This intermediate is synthesized via chlorination of ethyl 5-pyrimidinecarboxylate using phosphorus oxychloride (POCl₃) under reflux conditions:
$$
\text{Ethyl 5-pyrimidinecarboxylate} + 2 \text{POCl}3 \xrightarrow{\Delta} \text{Ethyl 2,4-dichloro-5-pyrimidinecarboxylate} + 2 \text{HCl} + \text{H}3\text{PO}_4
$$
Optimized Conditions :
Position 4 Substitution with 2,5-Dichlorothiophenol
The 4-chloro group undergoes SNAr displacement using 2,5-dichlorothiophenol under basic conditions:
Procedure :
- Dissolve ethyl 2,4-dichloro-5-pyrimidinecarboxylate (1.0 equiv) in anhydrous DMF
- Add 2,5-dichlorothiophenol (1.2 equiv) and K₂CO₃ (2.5 equiv)
- Heat at 60°C for 12 hours under nitrogen atmosphere
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of aromatic thiol |
| Base | K₂CO₃ | Maintains reaction pH >10 |
| Temperature | 60°C | Balances rate vs. side reactions |
| Reaction Time | 12 hours | >95% conversion observed |
Position 2 Substitution with Methanethiol
The remaining 2-chloro group is displaced using methanethiol in the presence of a transition metal catalyst:
Catalytic System :
- Ni(dppf)Cl₂ (5 mol%)
- MeMgBr (1.5 equiv) in THF
Mechanistic Insight :
The nickel catalyst facilitates oxidative addition of the C-Cl bond, followed by transmetallation with MeMgBr to generate the methylsulfanyl group:
$$
\text{C-Cl} + \text{MeMgBr} \xrightarrow{\text{Ni}} \text{C-SMe} + \text{MgBrCl}
$$
Purification :
Column chromatography (SiO₂, hexane:EtOAc 4:1) yields pure product in 75–80%.
One-Pot Multi-Component Synthesis
Ionic Liquid-Catalyzed Approach
Adapting methodologies from pyrido[2,3-d]pyrimidine synthesis, a one-pot strategy employs:
- 6-Amino-2-(methylsulfanyl)pyrimidin-4(3H)-one
- 2,5-Dichlorobenzaldehyde
- Ethyl cyanoacetate
Catalyst : [DMBSI]HSO₄ (10 mol%)
Conditions : Solvent-free, 80°C, 30 minutes
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Stepwise Substitution | 78 | 98 | Moderate | High |
| One-Pot Synthesis | 89 | 95 | High | Moderate |
Critical Observations :
- Stepwise methods allow better control of substitution patterns but require multiple purification steps.
- Ionic liquid catalysis enables rapid synthesis but faces challenges in large-scale catalyst recovery.
Spectroscopic Characterization Data
¹H NMR (400 MHz, CDCl₃) :
- δ 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
- δ 2.58 (s, 3H, -SMe)
- δ 4.43 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
- δ 7.35–7.52 (m, 3H, aromatic H)
LC-MS (ESI+) :
- m/z 429.1 [M+H]⁺ (calculated for C₁₅H₁₂Cl₂N₂O₂S₂: 428.0)
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
